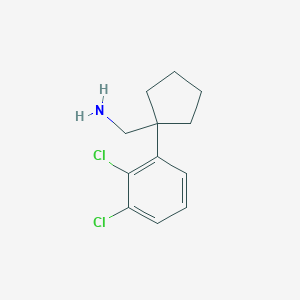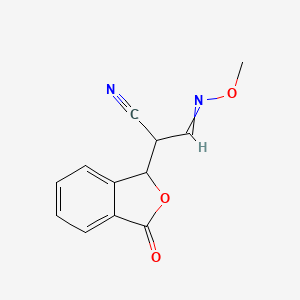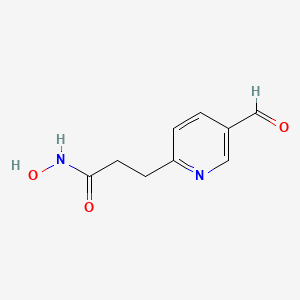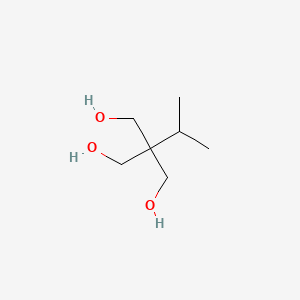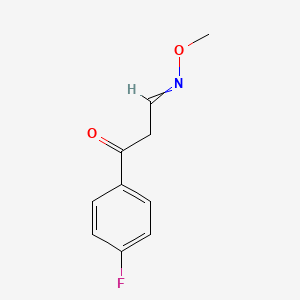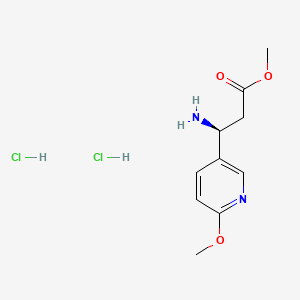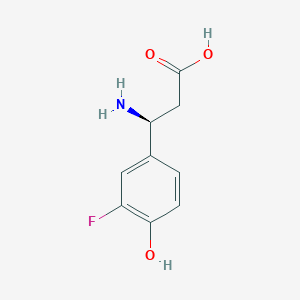
(3S)-3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid is a compound of significant interest in the fields of chemistry and biology. This compound features an amino group, a fluoro-substituted phenyl ring, and a hydroxyl group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid typically involves the hydroxylation and fluorination of proline derivatives. The process starts with readily available 4-oxo-L-proline derivatives, followed by specific reaction conditions to introduce the fluoro and hydroxyl groups .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as spray drying and chemical coprecipitation can be employed to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions: (3S)-3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the amino and hydroxyl groups allows for diverse reactivity under different conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogenating agents. Reaction conditions vary depending on the desired transformation, with temperature, pH, and solvent playing crucial roles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
(3S)-3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction is crucial for its biological effects and potential therapeutic applications .
Comparison with Similar Compounds
- 3-Fluoro-4-hydroxyproline
- 3-Amino-4-hydroxyphenylpropanoic acid
- 3-Fluoro-4-hydroxyphenylalanine
Comparison: Compared to similar compounds, (3S)-3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid stands out due to its unique combination of functional groups. The presence of both the fluoro and hydroxyl groups on the phenyl ring enhances its reactivity and potential for diverse applications. Additionally, its stereochemistry plays a crucial role in its biological activity and molecular recognition .
Properties
Molecular Formula |
C9H10FNO3 |
|---|---|
Molecular Weight |
199.18 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10FNO3/c10-6-3-5(1-2-8(6)12)7(11)4-9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1 |
InChI Key |
PMUBHZTWIULNLE-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CC(=O)O)N)F)O |
Canonical SMILES |
C1=CC(=C(C=C1C(CC(=O)O)N)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


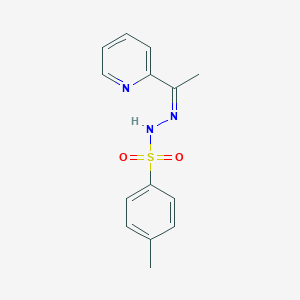
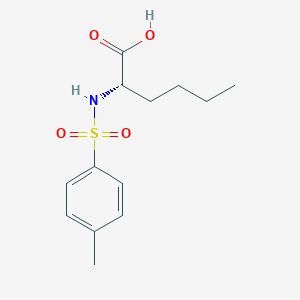
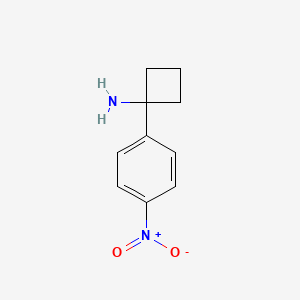


![3-{2-[(4-Methylphenyl)methylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one](/img/structure/B11726997.png)
